2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid
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Overview
Description
- This compound is a urea-based molecule labeled with the radioisotope 211At (astatine-211).
- It specifically targets the prostate-specific membrane antigen (PSMA) .
- PSMA is highly expressed in prostate cancer cells, making it an attractive target for imaging and therapy.
Preparation Methods
Synthesis: The synthesis involves attaching the astatobenzamido group to the urea backbone.
Reaction Conditions: Specific synthetic routes and conditions are detailed in research articles.
Industrial Production: While not widely used industrially, research efforts focus on optimizing production methods.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including hydrolysis, esterification, and peptide bond formation.
Common Reagents: Reagents like carboxylic acids, amines, and acid chlorides are involved.
Major Products: The primary product is the labeled compound itself.
Scientific Research Applications
Imaging: The compound is used in positron emission tomography (PET) imaging of PSMA-expressing tumors.
Radiotherapy: It serves as an for targeted radiotherapy.
Biology and Medicine: Research explores its role in PCa diagnosis, prognosis, and treatment.
Mechanism of Action
Target: PSMA is the primary target.
Pathway: Upon binding, the compound delivers α-particles to PSMA-expressing cells, causing localized damage.
Comparison with Similar Compounds
Uniqueness: Its specificity for PSMA sets it apart.
Similar Compounds: Other PSMA-targeted radiopharmaceuticals include [^18F]DCFPyL (used in PET imaging).
Properties
Molecular Formula |
C33H45N7O17S |
---|---|
Molecular Weight |
843.8 g/mol |
IUPAC Name |
2-[[1-carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57) |
InChI Key |
NAFZHTBVPLIASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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